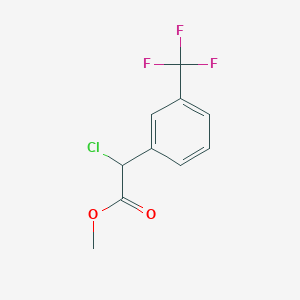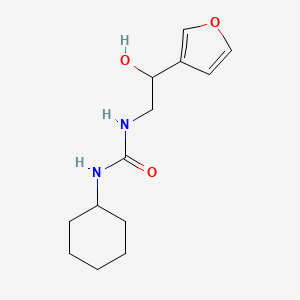![molecular formula C10H10N4 B2650296 3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene CAS No. 127933-85-1](/img/structure/B2650296.png)
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene, or simply TATP, is a highly explosive and unstable compound that has been used in various terrorist attacks around the world. It is a colorless and odorless substance that is easily made from readily available materials. TATP has been used in numerous bombings, including the 2005 London bombings, and is considered to be one of the most dangerous explosives. Despite its potential to cause devastating damage, it is also being studied for its potential applications in science and medicine.
Aplicaciones Científicas De Investigación
Structural Analysis
A significant aspect of research on compounds like "3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene" involves structural analysis to understand their molecular configurations and potential applications. For instance, the crystal structure of a nitrogen isostere related to pentacyclo-octacosadodecaene, showcasing the compound's unique structural properties through optical and X-ray diffraction methods (Smith, 1963). Such analyses are crucial for exploring the compound's potential in materials science and engineering applications.
Energetic Materials Development
The construction of a novel N5-linear energetic moiety of pentazadiene from a triazene precursor represents a groundbreaking approach in the field of energetic materials. This development has led to the synthesis of compounds with significant potential for high-energy applications, characterized by their high yields and comprehensive characterization through various spectroscopic techniques (Wang et al., 2017). The potential of such materials for military and industrial applications is immense, highlighting the importance of synthetic chemistry in developing new high-performance materials.
High Energy Density Compounds
Research into novel cage compounds based on bicyclo-HMX as high energy density compounds illustrates the ongoing efforts to design and synthesize materials with outstanding energetic performance and low sensitivity. By introducing intramolecular linkages into the bicyclo-HMX framework, researchers have been able to significantly impact the detonation properties, thermal stability, and sensitivity of these compounds, offering new avenues for the development of energetic materials (Pan & Zhu, 2018).
Catalysis and Photocatalytic Systems
The study of cobalt(II) pentaaza-macrocyclic Schiff base complex as a catalyst for light-driven hydrogen evolution in water is a prime example of the application of such compounds in catalysis and photocatalytic systems. This research not only underscores the efficiency of these complexes as hydrogen-evolving catalysts (HECs) but also provides insight into the electrochemical and theoretical investigation of the one-electron reduced species, offering valuable information for the development of efficient photocatalytic systems (Gueret et al., 2019).
Propiedades
IUPAC Name |
5,10-dihydro-4H-triazolo[5,1-c][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-4,6,11H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQROUTYOYSSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=NN2CC3=CC=CC=C3N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

![2-Chloro-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2650216.png)
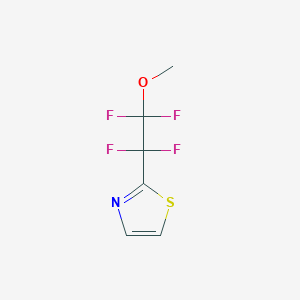

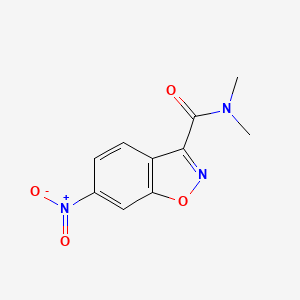
![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)
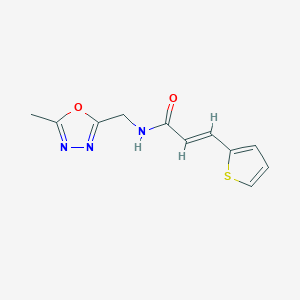
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)
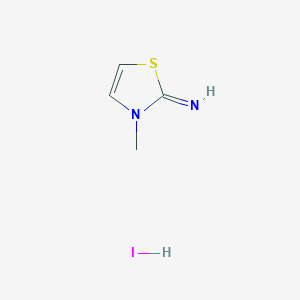
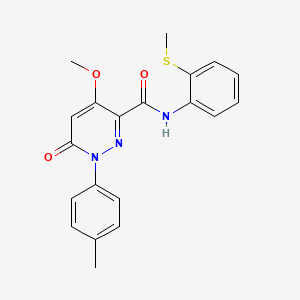
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
